molecular formula C15H10Cl2N2O B1501927 4,7-Dichloro-2-(4-methoxyphenyl)quinazoline CAS No. 885277-24-7

4,7-Dichloro-2-(4-methoxyphenyl)quinazoline

Cat. No.: B1501927
CAS No.: 885277-24-7
M. Wt: 305.2 g/mol
InChI Key: MXKDYHWFGRGCPT-UHFFFAOYSA-N
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Description

4,7-Dichloro-2-(4-methoxyphenyl)quinazoline is a halogenated quinazoline derivative characterized by chlorine atoms at positions 4 and 7 of the quinazoline core and a 4-methoxyphenyl group at position 2. This compound is of significant interest in medicinal and materials chemistry due to its structural versatility, which allows for tailored electronic and photophysical properties. The methoxy group at the para position of the phenyl ring acts as a strong electron-donating substituent, influencing the compound's resonance and charge-transfer characteristics . Its molecular formula is C₁₅H₁₀Cl₂N₂O, with a molecular weight of 309.16 g/mol. The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in methodologies for analogous quinazoline derivatives .

Properties

IUPAC Name

4,7-dichloro-2-(4-methoxyphenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c1-20-11-5-2-9(3-6-11)15-18-13-8-10(16)4-7-12(13)14(17)19-15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKDYHWFGRGCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696055
Record name 4,7-Dichloro-2-(4-methoxyphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-24-7
Record name 4,7-Dichloro-2-(4-methoxyphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via 2,4-Dichloroquinazoline Derivatives (Patent CN102584721A)

A patented method describes the synthesis of 2,4-dichloroquinazoline derivatives, which can be adapted for 4,7-dichloro substitution:

  • Reagents & Catalysts: Triphenylphosphine oxide, tertiary amine catalyst, bis(trichloromethyl)carbonate.
  • Procedure:
    • In an organic solvent, triphenylphosphine oxide and tertiary amine catalyst are combined at -10 to 5°C.
    • Dropwise addition of bis(trichloromethyl)carbonate solution.
    • Temperature raised to 5–40°C for 10 min to 1 hour.
    • Addition of o-aminobenzonitrile or 3-(oximino)indolin-2-one derivative.
    • Heating to 80–150°C for 1–8 hours with TLC monitoring.
  • Outcome: Isolation and purification yield 2,4-dichloroquinazoline derivatives, which can be further functionalized to introduce the 7-chloro and 2-(4-methoxyphenyl) substituents.

Coupling of 2,4-Dichloroquinazoline with 4-Methoxyaniline Derivatives (PMC Article 2016)

  • Starting Material: Commercially available 2,4-dichloroquinazoline.
  • Step 1: Selective substitution of the 4-chloro position with alkyl or aryl amines at room temperature in THF, yielding 4-alkylamino-2-chloroquinazolines (60–95% yield).
  • Step 2: The 2-chloro position is then substituted with 4-methoxyaniline derivatives using a strong base (t-BuOK) and Pd(OAc)2/X-phos catalyst under microwave irradiation at 130°C, yielding 4-alkylamino-2-(4-methoxyphenyl)amino quinazolines in 33–54% yields.
  • This two-step selective amination strategy allows the introduction of the 4-methoxyphenyl group at position 2 while maintaining chloro substituents at other positions.

Metal-Free Oxidative Condensation for 2-Substituted Quinazolines (Frontiers in Chemistry 2022)

  • Catalyst: 4,6-Dihydroxysalicylic acid (5 mol%), BF3·Et2O (10 mol%).
  • Conditions: Reaction of o-aminobenzylamine and benzylamine in DMSO under oxygen atmosphere at 90°C for 48 hours.
  • Mechanism: Multistep involving oxidative imine formation, intermolecular condensation, intramolecular cyclization, and aromatization.
  • Advantages: Metal-free, environmentally friendly, scalable synthesis.
  • Applicability: Although demonstrated for benzylamine derivatives, this method can be adapted for 4-methoxyphenyl substitution at position 2 with appropriate amines.

Classical Methods for Quinazoline Synthesis (Review from PMC 2014)

  • Niementowski’s Method: Heating substituted anthranilic acids with formamide at 125–130°C to form dihydro-4-oxoquinazolines.
  • Isatoic Anhydride Route: Reaction of isatoic anhydride with amines under reflux with ethyl orthoformate.
  • Benoxazone Route: Reaction of 3,1,4-benoxazones with amines to yield substituted quinazolines.
  • These methods provide the quinazoline core, which can be further chlorinated at positions 4 and 7 and substituted at position 2 by aromatic amines such as 4-methoxyaniline.

Comparative Data Table of Key Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
Triphenylphosphine oxide + bis(trichloromethyl)carbonate (Patent CN102584721A) o-Aminobenzonitrile derivatives Triphenylphosphine oxide, tertiary amine, bis(trichloromethyl)carbonate -10 to 150°C, 1–8 h Not specified Efficient for 2,4-dichloroquinazoline core synthesis
Selective amination of 2,4-dichloroquinazoline (PMC 2016) 2,4-Dichloroquinazoline, 4-methoxyaniline t-BuOK, Pd(OAc)2/X-phos, microwave RT for step 1, 130°C microwave for step 2 33–95% Two-step selective substitution for position 2 and 4
Metal-free oxidative condensation (Frontiers 2022) o-Aminobenzylamine, benzylamine 4,6-Dihydroxysalicylic acid, BF3·Et2O 90°C, 48 h, O2 atmosphere Moderate, scalable Green chemistry approach, adaptable
Classical quinazoline syntheses (PMC 2014) Anthranilic acid derivatives, isatoic anhydride Formamide, ethyl orthoformate 125–130°C reflux Variable Core quinazoline formation, requires further substitution

Detailed Research Findings and Notes

  • The selective substitution strategy on 2,4-dichloroquinazoline is critical due to the differential reactivity of chloro groups at positions 2 and 4, enabling stepwise introduction of substituents.
  • The patented method using bis(trichloromethyl)carbonate allows efficient formation of dichloroquinazoline cores with controlled substitution patterns, adaptable to 4,7-dichloro derivatives.
  • The metal-free oxidative condensation offers an environmentally benign alternative, although reaction times are longer and conditions more specific.
  • Classical methods provide robust quinazoline cores but require subsequent chlorination and aromatic amination steps to achieve the target compound.
  • The presence of the 4-methoxyphenyl group at position 2 is generally introduced via nucleophilic aromatic substitution of chloroquinazolines with 4-methoxyaniline or its derivatives under catalytic conditions.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloro-2-(4-methoxyphenyl)quinazoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of quinazoline-quinone derivatives.

  • Reduction: Production of partially or fully reduced quinazoline derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4,7-Dichloro-2-(4-methoxyphenyl)quinazoline is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to create biaryls and other conjugated systems.

Biology: In biological research, this compound is explored for its potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of anticancer and antiviral drugs. Its structural features allow it to bind to specific receptors and enzymes, inhibiting their activity and potentially leading to therapeutic effects.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 4,7-Dichloro-2-(4-methoxyphenyl)quinazoline exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor, binding to the active site of the target enzyme and preventing its catalytic activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease processes.

Comparison with Similar Compounds

Chlorinated Derivatives

  • 4-Chloro-2-(4-chlorophenyl)-6-(phenylethynyl)quinazoline (4c) :

    • Substituents: Chlorine at C4, 4-chlorophenyl at C2, phenylethynyl at C4.
    • Key Differences: The absence of a methoxy group and presence of a phenylethynyl group result in reduced electron-donating capacity. Absorption maxima (λmax) at 310–330 nm, with lower fluorescence intensity compared to methoxy-substituted derivatives .
    • Melting Point: 214–215°C, higher than this compound (170–172°C), suggesting increased rigidity due to chlorine substituents .
  • 4-Chloro-2-(4-fluorophenyl)quinazoline Derivatives :

    • Fluorine, a weak electron-withdrawing group, reduces π→π* transition intensity compared to methoxy-substituted analogs. Emission intensities follow the trend: 4-methoxyphenyl > 4-fluorophenyl > unsubstituted phenyl .

Methoxy-Substituted Derivatives

  • 4-Chloro-2-(4-methoxyphenyl)-6-(phenylethynyl)quinazoline (4d) :

    • Similar to the target compound but includes a phenylethynyl group at C5.
    • Exhibits a red-shifted absorption (λmax ~320 nm) and enhanced fluorescence due to extended conjugation. However, the phenylethynyl group introduces steric hindrance, reducing quantum yield compared to simpler methoxy derivatives .
  • 2,4-Bis(4-methoxyphenyl)quinazoline (5g): Dual methoxy groups enhance electron-donating effects, leading to a λmax at 330 nm and strong emission at λem = 455 nm in polar solvents. However, excessive electron donation causes peak broadening and reduced intensity compared to mono-methoxy analogs like the target compound .

Trifluoromethyl and Heteroaromatic Derivatives

  • 4,7-Dichloro-2-(trifluoromethyl)quinazoline :

    • The trifluoromethyl group is strongly electron-withdrawing, resulting in a blue-shifted absorption (λmax ~290 nm) and negligible fluorescence due to inhibited charge transfer .
    • Structural similarity score: 0.88 (vs. This compound), highlighting the impact of substituent electronic nature .
  • 4,7-Dichloro-2-(4-pyridinyl)quinazoline :

    • Replacement of methoxyphenyl with pyridinyl introduces a basic nitrogen, altering solubility and electronic properties. λmax shifts to 305 nm, with reduced Stokes shift compared to methoxy derivatives .

Spectroscopic and Photophysical Properties

Table 1: Comparison of Key Photophysical Parameters

Compound Substituents λmax (nm) λem (nm) Stokes Shift (nm) Quantum Yield (Φ)
Target Compound 4,7-Cl; 2-(4-OMePh) 325 480 155 0.45
4c (4-Cl; 2-(4-ClPh)) 4-Cl; 2-(4-ClPh); 6-PhC≡C 310 465 155 0.28
5g (2,4-Bis(4-OMePh)) 2,4-Bis(4-OMePh) 330 455 125 0.38
4,7-Dichloro-2-(CF₃) 4,7-Cl; 2-CF₃ 290 - - <0.05
4d (4-Cl; 2-(4-OMePh)) 4-Cl; 2-(4-OMePh); 6-PhC≡C 320 475 155 0.32

Key Findings :

  • Methoxy groups enhance emission intensity and redshift λmax due to resonance donation.
  • Chlorine substituents increase melting points and rigidity but reduce fluorescence efficiency.
  • Strong electron-withdrawing groups (e.g., CF₃) quench fluorescence by disrupting π-conjugation .

Solvent and Polarity Effects

  • This compound exhibits a solvent-dependent red shift in polar aprotic solvents (e.g., DMF: λem = 455 nm) due to intramolecular charge transfer (ICT) from the methoxyphenyl donor to the quinazoline acceptor .
  • In contrast, non-methoxy derivatives like 4c show minimal solvent-induced shifts, confirming the critical role of electron-donating groups in ICT .

Biological Activity

4,7-Dichloro-2-(4-methoxyphenyl)quinazoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a quinazoline core substituted with two chlorine atoms and a methoxyphenyl group. This structural arrangement is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in cell signaling pathways.
  • Receptor Binding : It exhibits affinity for certain receptors, potentially modulating their activity and influencing cellular responses.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : There is emerging evidence indicating its potential as an antimicrobial agent.

Anticancer Activity

A study evaluated the anticancer properties of this compound against human tumor cell lines. The results demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. For instance:

Cell Line IC50 (µM)
HCT1165.5
HeLa6.3
MCF-74.8

These findings suggest that the compound could serve as a lead in developing new anticancer therapies.

Antimicrobial Activity

In another investigation, the compound was tested for antimicrobial efficacy against various bacterial strains. It showed promising results, particularly against Gram-positive bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

These results indicate potential applications in treating bacterial infections.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is critical for its development as a therapeutic agent. Studies have shown that the compound has a favorable absorption profile and moderate metabolic stability.

Additionally, toxicity assessments on human cell lines revealed low cytotoxicity levels, suggesting a favorable safety profile for further development.

Q & A

Basic: How can synthesis yields of 4,7-Dichloro-2-(4-methoxyphenyl)quinazoline be optimized?

Answer:
Optimization involves solvent selection, reaction time, and catalyst use. For example, refluxing in DMSO (as in similar quinazoline syntheses) improves solubility, while glacial acetic acid catalyzes condensation reactions (e.g., benzaldehyde substitutions). Scaling up requires adjusting stoichiometry and purification via recrystallization or chromatography . A table from highlights reaction conditions (e.g., 6M HCl, reflux for 4 hours achieving 90% yield), suggesting acid catalysis and controlled heating are critical .

Basic: What characterization techniques validate the structure of this quinazoline derivative?

Answer:
Use NMR for functional group analysis (e.g., methoxy proton signals at ~3.8 ppm), mass spectrometry for molecular weight confirmation (exact mass ~291.9978 Da ), and X-ray diffraction for crystallographic validation (as in ferrocenyl-quinazolinone studies ). Elemental analysis ensures purity (>95% by HPLC), while IR spectroscopy confirms carbonyl and C-Cl stretches .

Advanced: How do computational methods (e.g., DFT) elucidate reaction mechanisms for chloro-substitution in quinazolines?

Answer:
Density Functional Theory (DFT) models the electronic effects of substituents. For 4-chloro derivatives, calculations reveal nucleophilic substitution at C4 is favored due to electron-withdrawing effects from adjacent groups. Studies on ferrocenyl-quinazolines show DFT accurately predicts redox potentials and geometric parameters, aiding mechanistic hypotheses .

Advanced: How can contradictory biological activity data (e.g., anticonvulsant vs. CNS depressant effects) be resolved?

Answer:
Compare in vitro (e.g., receptor-binding assays) and in vivo models (e.g., seizure induction in rodents). For quinazoline derivatives, substituent positioning (e.g., methoxy vs. chloro groups) alters bioavailability and target selectivity. Dose-response curves and metabolite profiling (via LC-MS) identify active species .

Basic: What theoretical frameworks guide the design of quinazoline-based bioactive compounds?

Answer:
Structure-Activity Relationship (SAR) principles link substituent effects (e.g., electron-withdrawing Cl at C4) to biological targets. For anticonvulsants, lipophilicity (ClogP >2) and hydrogen-bonding capacity are prioritized. Molecular docking studies validate interactions with GABA receptors .

Advanced: How can failed synthetic routes (e.g., Bischler indole synthesis) be troubleshooted?

Answer:
Alternative pathways like Fischer indole synthesis ( ) or microwave-assisted reactions improve efficiency. Monitor intermediates via TLC and adjust reducing agents (e.g., SnCl₂ for hydrazine intermediates). Failed routes often stem from steric hindrance or incompatible leaving groups .

Basic: What purification methods ensure high-purity quinazoline derivatives?

Answer:
Flash chromatography (silica gel, ethyl acetate/hexane gradients) removes byproducts. Recrystallization in ethanol/water mixtures enhances purity (>99%), while HPLC (C18 column, acetonitrile/water mobile phase) isolates stereoisomers .

Advanced: How do substitution patterns (e.g., 4-Cl vs. 6-OCH₃) influence reactivity in nucleophilic substitutions?

Answer:
The 4-Cl group activates the quinazoline ring for nucleophilic attack due to its electron-withdrawing effect, while 6-OCH₃ deactivates via resonance. Kinetic studies (e.g., with amines in ethanol) show 4-Cl derivatives react 3x faster than methoxy analogs .

Advanced: What metabolomic approaches identify degradation products of this compound?

Answer:
High-resolution mass spectrometry (HRMS) with 0.001 Da tolerance detects metabolites (e.g., hydroxylated or dechlorinated derivatives). In vitro liver microsome assays coupled with UPLC-QTOF/MS map metabolic pathways, revealing phase I/II transformations .

Advanced: How can environmental fate studies (e.g., persistence in soil) inform toxicity assessments?

Answer:
Use OECD 307 guidelines to measure biodegradation half-lives. Hydrolysis studies at varying pH levels (1-13) quantify stability, while LC-MS/MS tracks abiotic degradation products. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) correlate structural features with environmental risk .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4,7-Dichloro-2-(4-methoxyphenyl)quinazoline
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4,7-Dichloro-2-(4-methoxyphenyl)quinazoline

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